Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane finds application as a silylating agent in organic synthesis. Its bifunctional nature, with both methoxy and trifluoropropyl groups, allows it to participate in various reactions.
It can react with alcohols and phenols to form trimethylsilyl (TMS) ethers, which are commonly used as protecting groups in organic synthesis. These TMS ethers are stable under various reaction conditions and can be easily removed later, making them valuable tools for protecting sensitive functional groups .
The trifluoropropyl group in the molecule can be introduced into organic molecules through reactions like hydrosilylation. This allows for the incorporation of fluorine atoms and a three-carbon chain, which can be beneficial for modifying the properties of the target molecule .
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be used as a precursor for the synthesis of various silicon-containing polymers.
It can be employed in the synthesis of silicone polymers through processes like hydrosilylation polymerization. These polymers possess unique properties like good thermal stability, electrical insulation, and water repellency, making them valuable for various applications .
The presence of fluorine atoms in the molecule can contribute to specific properties in the resulting polymers. Fluorinated polymers often exhibit enhanced thermal and chemical resistance, making them suitable for demanding applications .
The unique properties of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane make it a potential candidate for various material science applications.
Surface modification techniques can utilize this compound to introduce trifluoropropyl groups onto different materials. This can improve surface properties like hydrophobicity, chemical resistance, and adhesion .
The molecule can serve as a precursor for the synthesis of functional materials with specific properties. For instance, it can be used to create materials with tailored electrical or optical functionalities .
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, also known as (3,3,3-trifluoropropyl)methyldimethoxysilane, is an organosilicon compound characterized by its unique trifluoropropyl group. Its molecular formula is C6H13F3O2Si, and it has a molecular weight of approximately 202.25 g/mol. This compound is colorless and typically exists in a liquid state at room temperature, with a boiling point around 85°C . It is primarily utilized in industrial applications due to its ability to act as a coupling agent between organic and inorganic materials, enhancing surface properties and material performance.
Common reagents involved in these reactions include water, alcohols, and bases like triethylamine, often requiring refluxing or heating for optimal transformation .
The synthesis of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be accomplished through several methods:
In industrial settings, production is optimized for high yield and purity to meet specific application requirements.
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane finds applications across various fields:
Its unique trifluoropropyl group imparts hydrophobic characteristics, making it suitable for applications requiring water resistance .
Several compounds share structural similarities with Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethoxy(3,3,3-trifluoropropyl)silane | C9H15F3O3Si | Contains three methoxy groups; more reactive. |
3-(Trifluoropropyl)methyltrichlorosilane | C6H9Cl3F3Si | Contains chlorine; used in different applications. |
Dimethoxydiphenylsilane | C12H14O2Si | Aromatic structure; used in specialty polymers. |
Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is unique due to its combination of trifluoropropyl and dimethoxy groups that enhance both hydrophobicity and reactivity compared to other silanes .
Flammable;Irritant